5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazinane ring, a nitrophenyl group, and a dimethylamino group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain high standards of production.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as amino derivatives from reduction and different nitro derivatives from oxidation.
Scientific Research Applications
5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound’s nitrophenyl and dimethylamino groups play crucial roles in its binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the diazinane ring.
1-(2-Methylphenyl)-1,3-diazinane-2,4,6-trione: Contains the diazinane ring but lacks the nitrophenyl group.
3-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the diazinane ring and dimethylamino group.
Uniqueness
The uniqueness of 5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-12-6-4-5-7-15(12)23-19(26)14(18(25)21-20(23)27)10-13-8-9-16(22(2)3)17(11-13)24(28)29/h4-11H,1-3H3,(H,21,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTHPEMOSPCABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)N(C)C)[N+](=O)[O-])C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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